5-(3-Bromopropyl)-1-methyl-1H-imidazole
Description
5-(3-Bromopropyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromopropyl group attached to the imidazole ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Properties
Molecular Formula |
C7H11BrN2 |
|---|---|
Molecular Weight |
203.08 g/mol |
IUPAC Name |
5-(3-bromopropyl)-1-methylimidazole |
InChI |
InChI=1S/C7H11BrN2/c1-10-6-9-5-7(10)3-2-4-8/h5-6H,2-4H2,1H3 |
InChI Key |
FPHBJLBTZSVCRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)-1-methyl-1H-imidazole typically involves the alkylation of 1-methylimidazole with 3-bromopropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 5-(3-Bromopropyl)-1-methyl-1H-imidazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromopropyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the imidazole.
Oxidation: Products include imidazole carboxylic acids or imidazole ketones.
Reduction: The major product is 5-(3-Propyl)-1-methyl-1H-imidazole.
Scientific Research Applications
5-(3-Bromopropyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-(3-Bromopropyl)-1-methyl-1H-imidazole involves its interaction with nucleophilic sites in biological molecules. The bromopropyl group acts as an alkylating agent, forming covalent bonds with nucleophilic centers such as thiol groups in proteins or nucleic acids. This interaction can lead to the inhibition of enzyme activity or the modification of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chloropropyl)-1-methyl-1H-imidazole
- 5-(3-Iodopropyl)-1-methyl-1H-imidazole
- 5-(3-Fluoropropyl)-1-methyl-1H-imidazole
Uniqueness
5-(3-Bromopropyl)-1-methyl-1H-imidazole is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts. The bromine atom provides a good leaving group, facilitating various chemical transformations and making the compound a versatile intermediate in organic synthesis.
Biological Activity
5-(3-Bromopropyl)-1-methyl-1H-imidazole is a compound belonging to the imidazole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and highlighting its potential applications in medicine and research.
Chemical Structure and Properties
5-(3-Bromopropyl)-1-methyl-1H-imidazole has a molecular formula of CHBrN. The structure features a five-membered imidazole ring, which is characterized by the presence of two nitrogen atoms. The unique substitution pattern, with a bromopropyl group at the 5-position and a methyl group at the 1-position, imparts specific chemical and biological properties to the molecule.
General Biological Activity of Imidazole Derivatives
Imidazole derivatives are known for a broad spectrum of biological activities, including:
- Antimicrobial : Many imidazole compounds exhibit antibacterial and antifungal properties.
- Antitumor : Certain derivatives have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Anti-inflammatory : Some imidazoles possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.
- Enzyme Inhibition : Compounds with imidazole moieties can act as inhibitors for various enzymes, including farnesyltransferase, which is relevant in cancer therapy .
Case Study: Antitumor Activity
In a study focusing on the structure-activity relationships of imidazole derivatives, it was found that specific modifications to the imidazole ring could enhance antitumor activity. Compounds similar to 5-(3-Bromopropyl)-1-methyl-1H-imidazole were evaluated for their ability to induce apoptosis in cancer cell lines, showing promising results that warrant further investigation .
Research on Enzyme Inhibition
Research has indicated that imidazoles can serve as effective enzyme inhibitors. For instance, compounds with similar structures to 5-(3-Bromopropyl)-1-methyl-1H-imidazole were shown to inhibit key enzymes involved in cancer progression, suggesting potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
